molecular formula C12H15NO3S B2522324 Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351633-72-1

Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No. B2522324
CAS RN: 1351633-72-1
M. Wt: 253.32
InChI Key: UMYQJVFZCLBEFM-UHFFFAOYSA-N
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Description

“Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” is a chemical compound. It is related to a class of compounds that have been studied for their potential anticancer activity .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, new sugar hydrazones incorporating furan and/or 1,3,4-thiadiazole ring systems were synthesized by reaction of the corresponding hydrazide with different aldose sugars .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound has been utilized in the synthesis of complex molecules through methodologies such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction . This technique allows for the efficient creation of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, showcasing the compound's role in facilitating diverse chemical transformations with good yields and high selectivity (B. Reddy et al., 2012).
  • Another study highlighted the use of phosphomolybdic acid as a solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenones from similar furan derivatives, demonstrating the compound's utility in catalysis and the synthesis of cyclic compounds (B. Reddy et al., 2012).

Biological and Medicinal Applications

  • Research on furan-2-yl(phenyl)methanone derivatives has revealed their potential as protein tyrosine kinase inhibitors , with several new derivatives showing promising in vitro activity. This suggests their relevance in developing therapeutic agents for diseases where protein tyrosine kinase plays a role (Feilang Zheng et al., 2011).
  • N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives , including compounds similar to the queried chemical, are known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties , underscoring the compound's importance in drug discovery and pharmacological research (Sandra M. Bonilla-Castañeda et al., 2022).

Catalysis and Material Science

  • The oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) , an important biobased platform chemical, has been achieved using an FAD-dependent enzyme catalysis. This process, involving the compound , highlights the importance of furan derivatives in sustainable chemistry and the production of biopolymers (W. Dijkman et al., 2014).

Future Directions

The future directions for research on “Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone” and related compounds could include further investigation of their potential anticancer activity .

properties

IUPAC Name

furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-11(10-2-1-7-15-10)13-5-3-12(4-6-13)16-8-9-17-12/h1-2,7H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYQJVFZCLBEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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